![molecular formula C18H16N2O4 B5888475 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate](/img/structure/B5888475.png)
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate, also known as ABMP, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer growth and inflammation. 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer growth. 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and cell growth.
Biochemical and Physiological Effects:
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can induce apoptosis (programmed cell death) in cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has also been shown to reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has several advantages for lab experiments, including its high purity and stability. However, 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can be complex and may require specialized equipment and expertise.
将来の方向性
There are several future directions for research on 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate. One area of interest is the development of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate as a potential therapeutic agent for the treatment of cancer and inflammation. Another area of interest is the investigation of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate's potential as a neuroprotective agent for the treatment of neurological disorders such as Alzheimer's disease. Additionally, more research is needed to fully understand the mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate and its effects on various signaling pathways and enzymes.
合成法
The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate involves the reaction of 2-hydroxyacetophenone with o-phenylenediamine in the presence of acetic anhydride. The resulting product is then treated with methoxymethyl chloride to yield 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate. The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been optimized to yield a high purity product and can be scaled up for larger quantities.
科学的研究の応用
2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. In vitro studies have demonstrated that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 2-[(1-acetyl-1H-benzimidazol-2-yl)methoxy]phenyl acetate can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
[2-[(1-acetylbenzimidazol-2-yl)methoxy]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)20-15-8-4-3-7-14(15)19-18(20)11-23-16-9-5-6-10-17(16)24-13(2)22/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPQTSHQFLAGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5888397.png)
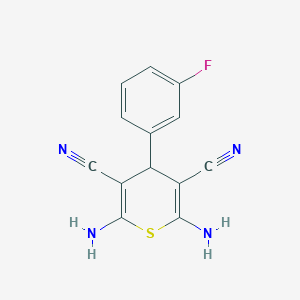
![2-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-1H-benzimidazole](/img/structure/B5888416.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-ethoxyphenyl)acrylamide](/img/structure/B5888418.png)
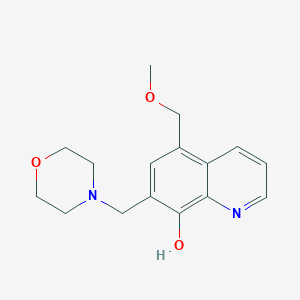
![N-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5888430.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5888431.png)
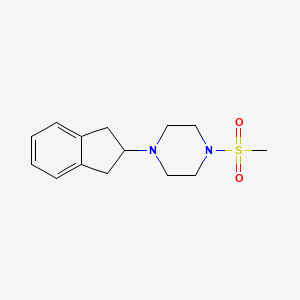
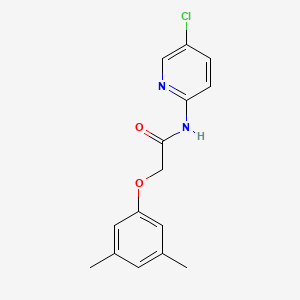
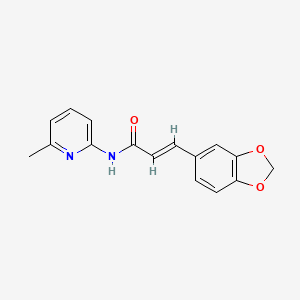
![2-chloro-N-[4-(diethylamino)phenyl]-5-nitrobenzamide](/img/structure/B5888467.png)
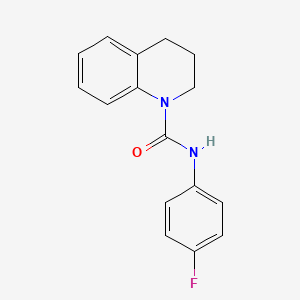
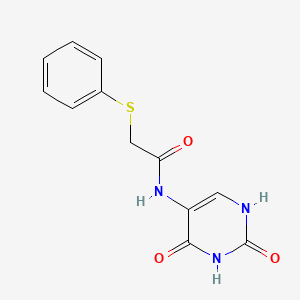
![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)